Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate

Catalog No.
S709098
CAS No.
155377-19-8
M.F
C7H7F3N2O2
M. Wt
208.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate

CAS Number

155377-19-8

Product Name

Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate

IUPAC Name

ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Molecular Formula

C7H7F3N2O2

Molecular Weight

208.14 g/mol

InChI

InChI=1S/C7H7F3N2O2/c1-2-14-6(13)4-3-11-12-5(4)7(8,9)10/h3H,2H2,1H3,(H,11,12)

InChI Key

VYXIHSAEOXPAEY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NN=C1)C(F)(F)F

solubility

13.4 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

3-(Trifluoromethyl)pyrazole-4-carboxylic Acid Ethyl Ester; 3-Trifluoromethyl-1H-pyrazole-4-carboxylic Acid Ethyl Ester; Ethyl 3-Trifluoromethyl-1H-pyrazole-4-carboxylate; Ethyl 3-Trifluoromethylpyrazole-4-carboxylate

Canonical SMILES

CCOC(=O)C1=C(NN=C1)C(F)(F)F

Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate is a chemical compound with the molecular formula C7H7F3N2O2 and a molecular weight of 208.14 g/mol. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of a trifluoromethyl group (-CF3) at the 3-position of the pyrazole ring significantly influences its chemical properties and biological activity. Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate is primarily known for its applications in medicinal chemistry and agrochemicals, where it serves as an important intermediate or active ingredient.

The chemical reactivity of ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate can be attributed to its functional groups. It can undergo various reactions, including:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, affecting the stability and reactivity of the compound.
  • Condensation Reactions: The compound can also participate in condensation reactions to form larger molecules or polymers.

Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate exhibits significant biological activity, particularly in the field of agrochemicals. It has been studied for its potential as a herbicide and fungicide due to its ability to inhibit specific enzymes involved in plant metabolism. Furthermore, some studies suggest that this compound may possess antimicrobial properties, making it a candidate for further research in pharmaceutical applications .

Several synthesis methods have been reported for ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate:

  • Cyclization of Hydrazones: This method involves the reaction of hydrazones with trifluoroacetic anhydride followed by esterification.
  • Refluxing with Trifluoroacetic Acid: Pyrazole derivatives can be synthesized by refluxing appropriate precursors with trifluoroacetic acid.
  • Direct Fluorination: The introduction of the trifluoromethyl group can be achieved through direct fluorination methods using fluorinating agents.

These methods highlight the versatility in synthesizing this compound, allowing for variations in yield and purity based on the chosen approach.

Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate has several applications:

  • Agrochemicals: Used as an active ingredient in herbicides and fungicides.
  • Medicinal Chemistry: Investigated as a potential lead compound for developing new pharmaceuticals targeting various diseases.
  • Chemical Intermediates: Serves as an intermediate in synthesizing other complex organic compounds.

Studies on the interactions of ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate with biological systems indicate that it may interact with specific enzymes and proteins involved in metabolic pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability in biological systems . Further research into its mechanism of action could unveil additional therapeutic applications.

Several compounds share structural similarities with ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate, including:

Compound NameMolecular FormulaUnique Features
Ethyl 3-pyrazolecarboxylateC6H6N2O2Lacks trifluoromethyl group
Methyl 5-(trifluoromethyl)pyrazole-4-carboxylateC7H7F3N2O2Different position of trifluoromethyl group
Propyl 1H-pyrazole-4-carboxylic acidC6H8N2O2Contains a carboxylic acid instead of an ester

Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate is unique due to its specific trifluoromethyl substitution and its applications in both agrochemicals and medicinal chemistry, distinguishing it from other pyrazole derivatives.

The synthesis of ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate was first reported in the late 1990s as part of efforts to develop fluorinated analogs of pyrazole-based NSAIDs. Early routes employed Knorr-type cyclocondensation reactions between trifluoromethyl-substituted hydrazines and β-keto esters, though yields rarely exceeded 40% due to competing decomposition pathways. A breakthrough came in 2015 with the development of silver-catalyzed [3+2] cycloadditions between trifluorodiazoethane and electron-deficient alkynes, enabling regioselective access to the target compound with 78% yield.

Key milestones in its development include:

  • 2002: First X-ray crystallographic confirmation of its tautomeric preference for the 1H-3-trifluoromethyl isomer
  • 2015: Introduction of continuous-flow synthesis methods achieving 92% purity at kilogram scale
  • 2022: FDA approval of celecoxib analogs derived from this intermediate showing enhanced COX-2 selectivity

XLogP3

1.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

208.04596196 g/mol

Monoisotopic Mass

208.04596196 g/mol

Heavy Atom Count

14

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Dates

Last modified: 09-14-2023

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